![molecular formula C12H16Cl2N2O3S B2647622 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride CAS No. 1225331-78-1](/img/structure/B2647622.png)
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride” is an intermediate in the synthesis of Gleevec . Gleevec is a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .
Molecular Structure Analysis
The molecular formula of “4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride” is C11H17N3O2S . It has an average mass of 255.337 Da and a monoisotopic mass of 255.104141 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.9±3.0 kJ/mol and a flash point of 210.3±31.5 °C . The compound has a molar refractivity of 68.1±0.4 cm3, a polar surface area of 75 Å2, and a molar volume of 198.1±3.0 cm3 .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various chemical structures. For example, it serves as a precursor in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride , which was achieved through optimized conditions involving bromosuccinimide and benzoyl peroxide, demonstrating a significant yield and showcasing its utility in chemical transformations (Lu Xiao-qin, 2010).
Antibacterial Activities
- Derivatives of the core compound have been investigated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. This is exemplified in the study of Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid , which highlights the potential of these compounds in medicinal chemistry and drug design (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).
Molecular Structure Analysis
- Detailed DFT, ab initio, and FT-IR studies have been conducted on sulfonamide triazenes, including those with 4-methylpiperazine, to explore their structural and spectral characteristics. These studies provide foundational knowledge for understanding the physical and chemical properties of these compounds, aiding in the development of novel materials and pharmaceutical agents (H. A. Dabbagh, A. Teimouri, R. Shiasi, A. Najafi Chermahini, 2008).
Catalytic and Synthetic Applications
- The compound has shown utility in Friedel-Crafts sulfonylation reactions , offering a pathway to diaryl sulfones with almost quantitative yields. This application is critical in organic synthesis, where the compound's role in facilitating reactions under ambient conditions can significantly enhance synthetic efficiency (S. Nara, J. Harjani, M. Salunkhe, 2001).
Biochemical Applications
- Synthesis and pro-apoptotic effects of new sulfonamide derivatives, including those derived from 4-methylpiperazine, have been explored for activating p38/ERK phosphorylation in cancer cells. This research underscores the potential therapeutic applications of these compounds in inducing apoptosis in cancerous cells, highlighting their significance in oncological research and treatment strategies (A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015).
Nanofiltration Membrane Development
- Novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing the compound's role in improving water flux and membrane hydrophilicity. This application is crucial for environmental engineering, particularly in water purification and wastewater treatment processes (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S.ClH/c1-14-6-8-15(9-7-14)19(17,18)11-4-2-10(3-5-11)12(13)16;/h2-5H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSILJPYHKOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)
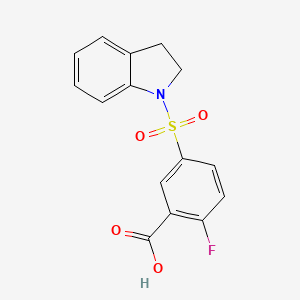
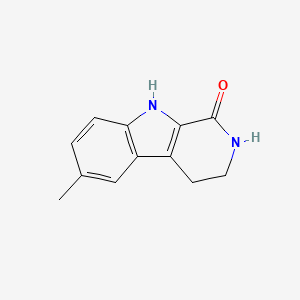
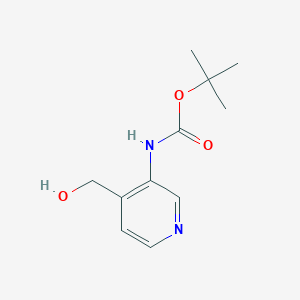
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)



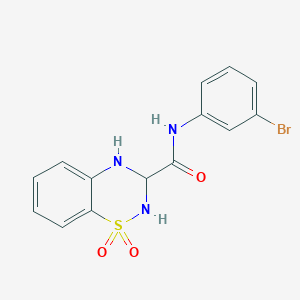
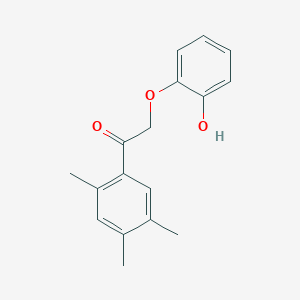
![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)